Cas no 13472-88-3 (3-bromo-2-methoxypyridine hydrochloride)
3-bromo-2-methoxypyridine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Pyridine,3-bromo-2-methoxy-, hydrochloride (1:1)
- 3-bromo-2-methoxypyridine,hydrochloride
- 3-bromo-2-methoxypyridine hydrochloride
- 3-BROMO-2-METHOXYPYRIDINEHYDROCHLORIDE
- EN300-211627
- 13472-88-3
- 2-methoxy-3-bromopyridine hydrochloride
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- MDL: MFCD28048565
- Inchi: 1S/C6H6BrNO.ClH/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H
- InChI Key: OVGXQBBFWXEGGQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN=C1OC.Cl
Computed Properties
- Exact Mass: 222.93995g/mol
- Monoisotopic Mass: 222.93995g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1Ų
3-bromo-2-methoxypyridine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-211627-0.1g |
3-bromo-2-methoxypyridine hydrochloride |
13472-88-3 | 0.1g |
$36.0 | 2023-09-16 | ||
| Enamine | EN300-211627-0.25g |
3-bromo-2-methoxypyridine hydrochloride |
13472-88-3 | 0.25g |
$39.0 | 2023-09-16 | ||
| Enamine | EN300-211627-0.5g |
3-bromo-2-methoxypyridine hydrochloride |
13472-88-3 | 0.5g |
$40.0 | 2023-09-16 | ||
| Enamine | EN300-211627-1.0g |
3-bromo-2-methoxypyridine hydrochloride |
13472-88-3 | 1g |
$42.0 | 2023-05-25 | ||
| Enamine | EN300-211627-2.5g |
3-bromo-2-methoxypyridine hydrochloride |
13472-88-3 | 2.5g |
$85.0 | 2023-09-16 | ||
| Enamine | EN300-211627-5.0g |
3-bromo-2-methoxypyridine hydrochloride |
13472-88-3 | 5g |
$158.0 | 2023-05-25 | ||
| Enamine | EN300-211627-10.0g |
3-bromo-2-methoxypyridine hydrochloride |
13472-88-3 | 10g |
$281.0 | 2023-05-25 | ||
| Enamine | EN300-211627-0.05g |
3-bromo-2-methoxypyridine hydrochloride |
13472-88-3 | 0.05g |
$35.0 | 2023-09-16 | ||
| Enamine | EN300-211627-1g |
3-bromo-2-methoxypyridine hydrochloride |
13472-88-3 | 1g |
$42.0 | 2023-09-16 | ||
| Enamine | EN300-211627-5g |
3-bromo-2-methoxypyridine hydrochloride |
13472-88-3 | 5g |
$158.0 | 2023-09-16 |
3-bromo-2-methoxypyridine hydrochloride Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-bromo-2-methoxypyridine hydrochloride
Comprehensive Overview of 3-Bromo-2-methoxypyridine Hydrochloride (CAS No. 13472-88-3)
3-Bromo-2-methoxypyridine hydrochloride (CAS No. 13472-88-3) is a versatile chemical compound widely used in pharmaceutical and agrochemical research. This halogenated pyridine derivative has gained significant attention due to its unique structural properties and applications in organic synthesis. The compound's molecular formula is C6H7BrClNO, and it features a bromine substituent at the 3-position and a methoxy group at the 2-position of the pyridine ring, making it a valuable intermediate in medicinal chemistry.
Recent trends in drug discovery have highlighted the importance of halogenated heterocycles, with 3-bromo-2-methoxypyridine emerging as a key building block for kinase inhibitors and antiviral agents. Researchers frequently search for "synthesis of 3-bromo-2-methoxypyridine hydrochloride" or "applications in drug development," reflecting its growing relevance in targeted therapies. The hydrochloride salt form enhances solubility, a critical factor in bioavailability studies—a hot topic in modern pharmaceutical R&D.
From a synthetic chemistry perspective, this compound serves as an excellent electrophile for cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are fundamental in constructing complex molecules, addressing the increasing demand for "pyridine derivatives in organic synthesis"—a frequently queried term in chemical databases. The methoxy group provides additional reactivity handles for further functionalization, making it a preferred choice for structure-activity relationship (SAR) studies.
Analytical characterization of CAS 13472-88-3 typically involves NMR spectroscopy (showing distinct signals at δ 8.05 for H-6, 7.45 for H-5, and 7.30 for H-4 in DMSO-d6) and mass spectrometry (with characteristic [M+H]+ peaks). These analytical data points are crucial for researchers verifying compound purity—another common search intent among users. The crystalline nature of the hydrochloride salt facilitates X-ray diffraction studies, contributing to the growing body of research on "molecular packing of halogenated pyridines."
In material science applications, the compound's electronic properties make it interesting for organic semiconductors development. The bromine atom allows for further derivatization into extended π-conjugated systems, aligning with current interests in "small molecule optoelectronic materials." This dual applicability in life sciences and materials research explains why "3-bromo-2-methoxypyridine hydrochloride uses" appears among top chemical compound queries.
Quality control specifications for 13472-88-3 typically require ≥98% purity (HPLC), with strict limits on residual solvents. These parameters are essential for researchers investigating "high-purity pyridine derivatives"—a trending search phrase in specialty chemicals procurement. Proper storage conditions (2-8°C, protected from moisture) ensure stability, addressing common user concerns about "compound shelf life" and "handling sensitive reagents."
The environmental fate of such compounds has become increasingly important. While 3-bromo-2-methoxypyridine hydrochloride isn't classified as hazardous, proper waste management procedures should be followed—a point emphasized in recent "green chemistry" initiatives. This aligns with industry searches for "sustainable heterocyclic chemistry" and "eco-friendly synthetic methods," demonstrating how fundamental research compounds adapt to contemporary sustainability concerns.
Patent analysis reveals growing intellectual property activity around brominated pyridine derivatives, particularly in therapeutic areas like inflammation and CNS disorders. This commercial interest correlates with search volumes for "pyridine-based drug candidates" and "pharmaceutical intermediates market." The compound's structural features—balancing lipophilicity (bromine) and polarity (methoxy group)—make it particularly valuable in lead optimization campaigns.
For synthetic chemists, alternative preparation methods remain a popular research topic. While traditional routes involve bromination of 2-methoxypyridine, newer catalytic approaches using transition metal complexes offer improved selectivity—addressing search queries about "atom-efficient halogenation." These methodological advances contribute to the compound's accessibility, supporting its widespread adoption across research institutions.
In summary, 3-bromo-2-methoxypyridine hydrochloride (CAS 13472-88-3) represents a multifaceted research chemical bridging pharmaceutical development, synthetic methodology, and materials science. Its enduring relevance stems from adaptable reactivity patterns that address current challenges in "precision molecular design" and "functional material development"—topics dominating contemporary chemical literature and search engine queries alike.
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